molecular formula C13H14N2OS B2440881 N-(5-benzyl-4-methylthiazol-2-yl)acetamide CAS No. 93187-07-6

N-(5-benzyl-4-methylthiazol-2-yl)acetamide

Cat. No.: B2440881
CAS No.: 93187-07-6
M. Wt: 246.33
InChI Key: GJDBVNAYSCTEMC-UHFFFAOYSA-N
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Description

N-(5-benzyl-4-methylthiazol-2-yl)acetamide is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-4-methylthiazol-2-yl)acetamide typically involves the reaction of 2-chloro-N-(5-benzyl-4-methylthiazol-2-yl)acetamide with various nucleophiles. One common method involves the use of anhydrous tetrahydrofuran as a solvent and pyridine as a base. The reaction is carried out at room temperature, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise reaction conditions, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-4-methylthiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Anhydrous tetrahydrofuran and pyridine.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the acetamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)acetamide
  • N-(5-methyl-4-phenylthiazol-2-yl)acetamide

Uniqueness

N-(5-benzyl-4-methylthiazol-2-yl)acetamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its benzyl and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

N-(5-benzyl-4-methylthiazol-2-yl)acetamide is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities. This article summarizes the biological activity of this compound, focusing on its anticancer and antibacterial properties, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound features a thiazole ring which is known for its versatility in medicinal chemistry. The synthesis typically involves the reaction of 5-benzyl-4-methylthiazole with acetic anhydride or acetyl chloride, resulting in the formation of the acetamide derivative.

Research indicates that compounds containing thiazole moieties can exhibit significant anticancer activity through various mechanisms, including inhibition of key kinases involved in cancer cell proliferation. For instance, studies have shown that related thiazole derivatives inhibit Src kinase activity, which is crucial in many cancer types. The compound this compound has been evaluated for its ability to induce apoptosis in cancer cells, potentially through the activation of caspase pathways.

Case Studies and Findings

  • In Vitro Studies : In a study evaluating a series of thiazole derivatives, this compound demonstrated notable cytotoxicity against several cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The IC50 values ranged from 1.34 µM to 2.30 µM depending on the cell line and treatment duration .
  • Structure-Activity Relationship (SAR) : The presence of substituents on the benzyl ring significantly affects the anticancer potency. For example, modifications at position 4 of the benzyl group can enhance activity, as seen with derivatives that showed improved inhibition rates compared to unsubstituted analogs .
CompoundCell LineIC50 (µM)Mechanism
This compoundA5491.34Src kinase inhibition
N-(5-benzyl-4-fluorothiazol-2-yl)acetamideC62.30Apoptosis induction

Overview

Thiazole derivatives have also been investigated for their antibacterial properties. This compound exhibits potential against both Gram-positive and Gram-negative bacteria.

Research Findings

  • Antibacterial Efficacy : In vitro assays have shown that this compound can inhibit bacterial growth effectively at concentrations around 3.9 μg/mL, demonstrating broad-spectrum activity against various bacterial strains .
  • Mechanism of Action : The antibacterial action is believed to be mediated through disruption of bacterial membrane integrity and interference with metabolic pathways essential for bacterial survival.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.9 μg/mL
Escherichia coli>100 μg/mL

Properties

IUPAC Name

N-(5-benzyl-4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-9-12(8-11-6-4-3-5-7-11)17-13(14-9)15-10(2)16/h3-7H,8H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDBVNAYSCTEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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